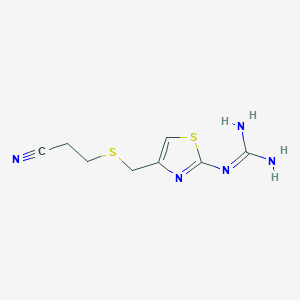

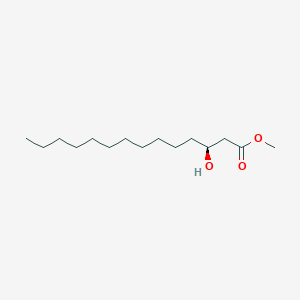

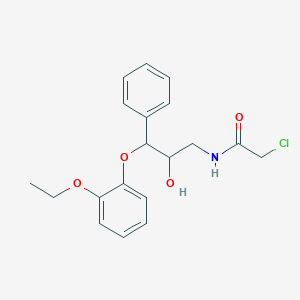

![molecular formula C32H12BF24K B016934 テトラキス[3,5-ビス(トリフルオロメチル)フェニル]ボレート(Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) CAS No. 105560-52-9](/img/structure/B16934.png)

テトラキス[3,5-ビス(トリフルオロメチル)フェニル]ボレート(Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate)

概要

説明

Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate is a chemical compound with the empirical formula C32H12BF24K. It is known for its use in ion-selective electrodes and as a non-coordinating anion in various chemical applications. The compound is characterized by its high molecular weight and the presence of multiple trifluoromethyl groups, which contribute to its unique chemical properties .

科学的研究の応用

Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate has a wide range of applications in scientific research:

作用機序

Target of Action

Potassium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, also known as K[BArF], is primarily used as a component in the preparation of ion-selective electrodes (ISEs) . The compound’s primary targets are the ions that these electrodes are designed to detect.

Mode of Action

K[BArF] interacts with its targets by facilitating the selective passage of specific ions across the electrode membrane . This interaction results in a change in the electrode’s potential, which can be measured and used to determine the concentration of the target ion in a solution .

Result of Action

The primary result of K[BArF]'s action is the generation of a measurable electrical potential in ISEs that corresponds to the concentration of a specific ion in a solution . This allows for the accurate detection and quantification of these ions, which can be crucial in various research and clinical contexts.

Action Environment

The action of K[BArF] can be influenced by various environmental factors. For instance, the performance of ISEs can be affected by changes in temperature, pH, and the presence of other ions . Therefore, these factors must be carefully controlled to ensure the accurate functioning of the electrodes.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate typically involves the reaction of Grignard reagents derived from 3,5-bis(trifluoromethyl)phenyl bromide with sodium tetrafluoroborate. The reaction proceeds as follows : [ \text{NaBF}_4 + 4 \text{ArF-MgBr} \rightarrow 4 \text{MgBrF} + \text{NaBArF}_4 ] where ArF represents the 3,5-bis(trifluoromethyl)phenyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The reaction conditions are carefully controlled to avoid side reactions and to maximize the efficiency of the process .

化学反応の分析

Types of Reactions: Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate primarily undergoes substitution reactions due to the presence of the borate anion. It is also involved in complexation reactions with various cations.

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve the use of halogenated solvents and are carried out under inert atmosphere conditions to prevent unwanted side reactions.

Complexation Reactions: The compound forms complexes with metal cations in the presence of coordinating solvents like acetonitrile.

Major Products: The major products of these reactions are typically the substituted borate compounds and metal complexes, which are used in various catalytic and analytical applications .

類似化合物との比較

- Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate

- Lithium tetrakis(pentafluorophenyl)borate

- Potassium tetrakis(4-chlorophenyl)borate

Comparison: Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate is unique due to the presence of multiple trifluoromethyl groups, which enhance its stability and non-coordinating properties compared to other similar compounds. For instance, sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate shares similar properties but differs in its cation, which can influence its solubility and reactivity in certain applications .

特性

IUPAC Name |

potassium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H12BF24.K/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;/h1-12H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEVYOMQOPNBCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H12BF24K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635670 | |

| Record name | Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

902.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105560-52-9 | |

| Record name | Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: KTFPB acts as an ionic additive in ISE membranes. [] Its incorporation can enhance selectivity, achieve theoretical EMF responses, lower electrode resistance, and improve long-term stability. [] This is particularly beneficial for electrodes based on electrically charged carriers. [] For instance, it significantly improves the performance of nitrite-selective electrodes. []

A: In plasticized PVC membranes, KTFPB, along with the plasticizer, influences the water uptake of the membrane. [, ] Research shows that KTFPB actually decreases water uptake, in contrast to higher plasticizer content which facilitates it. [] Understanding this water uptake mechanism is crucial for optimizing ISE performance.

A: Interestingly, KTFPB can influence the temperature dependence of ISE selectivity. [] Studies using KTFPB as an ion exchanger in PVC membranes for potassium-selective electrodes showed an inverse relationship between the logarithm of the selectivity coefficient for sodium over potassium (log KNa+,K+pot) and temperature. [] This suggests that temperature could be used as a tuning parameter for ISE selectivity.

ANone: While the provided research doesn't explicitly state the molecular formula and weight of KTFPB, its structure can be deduced from its name. It consists of a potassium cation (K+) and a tetrakis[3,5-bis(trifluoromethyl)phenyl]borate anion. The anion features a central boron atom with four phenyl rings attached, each substituted with two trifluoromethyl groups.

ANone: Yes, research highlights the use of KTFPB in various ISE applications:

- Phthalate-Selective Electrodes: KTFPB, alongside other additives, was incorporated into PVC membranes with Tin(IV) porphyrins as ionophores for phthalate detection. []

- Pethidine Hydrochloride Selective Electrode: A PVC membrane electrode utilizing a pethidine hydrochloride and KTFPB association complex demonstrated Nernstian response for pethidine hydrochloride. []

- Amantadine Potentiometric Detectors: KTFPB served as a cationic additive in amantadine-selective electrodes, influencing the slope and detection limit depending on the plasticizer used. []

ANone: While the provided research primarily focuses on ISEs, KTFPB finds use in other areas:

- Organometallic Chemistry: KTFPB is used as a reagent in organometallic synthesis. For example, it facilitates chloride abstraction in transition-metal complexes. []

ANone: Effective research on KTFPB and related compounds benefits from:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

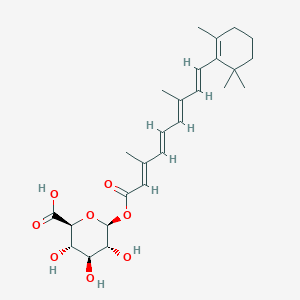

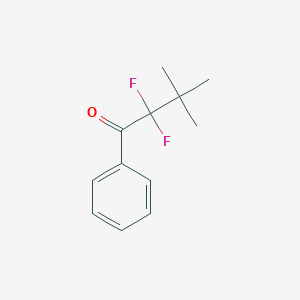

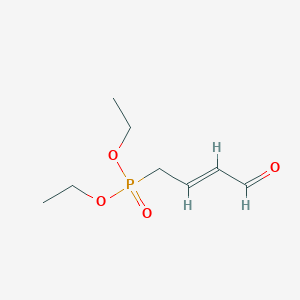

![2-[2-[(1R,2S)-2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]cyclopentyl]oxy-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B16883.png)

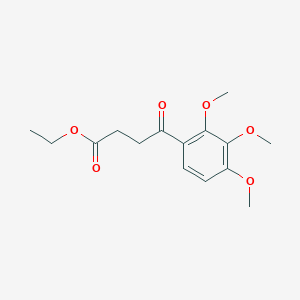

![methyl 5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxy-5-methylnon-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoate](/img/structure/B16889.png)